molecular formula C15H20N4O3S2 B2624511 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1019097-83-6

2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2624511
CAS No.: 1019097-83-6
M. Wt: 368.47
InChI Key: CYYLZMMHKMJZBR-UHFFFAOYSA-N
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Description

2-[5-Amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is a pyrazole-based small molecule characterized by a 1H-pyrazole core substituted with amino (NH₂), methanesulfonyl (SO₂CH₃), and methylsulfanyl (SCH₃) groups at positions 5, 4, and 3, respectively. Pyrazole derivatives are widely explored for their pharmacological properties, including kinase inhibition, antimicrobial activity, and anti-inflammatory effects . The presence of sulfonyl and sulfanyl groups in this compound suggests enhanced solubility and metabolic stability compared to simpler pyrazole analogs, making it a candidate for therapeutic development.

Properties

IUPAC Name

2-(5-amino-3-methylsulfanyl-4-methylsulfonylpyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c1-9-6-5-7-10(2)12(9)17-11(20)8-19-14(16)13(24(4,21)22)15(18-19)23-3/h5-7H,8,16H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYLZMMHKMJZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of Substituents: The amino, methanesulfonyl, and methylsulfanyl groups are introduced through nucleophilic substitution reactions. For example, the amino group can be added via amination reactions, while the methanesulfonyl and methylsulfanyl groups can be introduced using sulfonylation and thiolation reactions, respectively.

    Acetamide Formation: The acetamide moiety is typically formed by reacting the substituted pyrazole with acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Dimethylphenyl Group: The final step involves coupling the acetamide intermediate with 2,6-dimethylphenylamine using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Coupling Reactions: The compound can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts (e.g., Suzuki-Miyaura coupling).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Various nucleophiles (e.g., amines, thiols)

    Coupling: Palladium catalysts, aryl halides, boronic acids

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines:

  • In vitro studies : A study reported that derivatives similar to this compound showed percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as SNB-19 and OVCAR-8 .
  • Mechanism of action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cancer progression, although specific mechanisms for this compound require further investigation.

Anti-inflammatory Potential

The compound's structural characteristics suggest potential as an anti-inflammatory agent. In silico studies have indicated that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes:

  • Molecular docking studies : Computational analyses suggest that the compound can effectively bind to the active site of 5-LOX, potentially leading to reduced inflammation .

Synthesis and Structural Variations

The synthesis of this compound has been explored in various studies, revealing insights into its structural modifications and their impact on biological activity:

  • Synthesis methods : Various synthetic routes have been developed to produce pyrazole derivatives efficiently, emphasizing the importance of reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its substitution pattern and acetamide linkage.

Compound Pyrazole Substituents Key Functional Groups Reported Activities Reference
2-[5-Amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide 5-NH₂, 4-SO₂CH₃, 3-SCH₃ Methanesulfonyl, methylsulfanyl, acetamide Hypothesized kinase inhibition N/A
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) 5-NH₂, 3-OH Hydroxy, cyano, thiophene Antimicrobial, antitumor
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) 5-NH₂, 3-OH Hydroxy, ester, thiophene Antiviral, enzyme inhibition

Key Differences and Implications:

Substituent Effects: Methanesulfonyl (SO₂CH₃) vs. This could enhance reactivity in drug-target interactions . Methylsulfanyl (SCH₃): The SCH₃ group improves lipophilicity, favoring membrane permeability over the polar cyano or ester groups in 7a and 7b.

Biological Activity: Compounds 7a and 7b demonstrate antimicrobial and antitumor activities due to their thiophene and cyano/ester motifs, which facilitate DNA intercalation or enzyme binding . The target compound’s methanesulfonyl group may confer selectivity for sulfhydryl-containing enzymes or kinases.

Synthetic Routes: The synthesis of 7a and 7b involves 1,4-dioxane-mediated cyclocondensation with malononitrile or ethyl cyanoacetate . The target compound likely requires sulfonation and thioetherification steps, introducing complexity in regioselective functionalization.

Data Table: Physicochemical Properties*

Property Target Compound 7a 7b
Molecular Weight (g/mol) ~398.5 (estimated) 305.3 351.4
LogP (Predicted) 2.8 1.2 1.9
Water Solubility Moderate (due to SO₂CH₃) Low (hydrophobic thiophene) Low (ester group)

Research Findings and Gaps

  • Activity Data : While 7a and 7b show promising antimicrobial profiles , the target compound’s biological efficacy remains unverified. Comparative studies on kinase inhibition (e.g., COX-2 or EGFR) are needed.

Biological Activity

2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is a compound belonging to the class of pyrazole derivatives, which have garnered interest for their diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C13H16N4O2S3\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}_{3}

The precise mechanism of action for 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is not fully elucidated. However, it is hypothesized that the biological effects may be mediated through interactions with specific enzymes or receptors involved in various signaling pathways. The presence of sulfonamide and pyrazole moieties suggests potential inhibition of certain enzymes or modulation of receptor activity.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that pyrazole compounds can inhibit bacterial growth and have antifungal properties.
  • Anti-inflammatory Effects : Pyrazoles are often investigated for their ability to modulate inflammatory responses, potentially through inhibition of cyclooxygenase (COX) enzymes.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of COX activity
AnticancerCytotoxic effects on cancer cell lines

Case Study: Anticancer Activity

In a study assessing the anticancer potential of various pyrazole derivatives, 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide was found to significantly inhibit the proliferation of A431 human epidermoid carcinoma cells. The IC50 value was determined to be less than 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. It was shown to reduce levels of pro-inflammatory cytokines in LPS-stimulated macrophages. This effect was linked to the inhibition of NF-kB signaling pathways, suggesting a mechanism by which the compound exerts its anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole ring and substituents significantly influence biological activity. For instance, the presence of a methylsulfanyl group at position 3 enhances antimicrobial efficacy while maintaining low toxicity profiles .

Q & A

Q. How can experimental design methods optimize the synthesis of this compound?

Methodological Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Key steps include:

  • Factor Screening: Identify variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs.
  • Response Surface Methodology (RSM): Optimize yield and purity by modeling interactions between variables .
  • Validation: Confirm predictions with confirmatory experiments.

Q. Example Table: Synthesis Optimization Factors

FactorRange TestedResponse (Yield %)
Temperature60°C – 120°C45% – 78%
Catalyst Loading0.5 – 2.0 mol%50% – 82%
Solvent (DMF vs. THF)DMF: 75% vs. THF: 62%

Reference: Statistical DoE principles reduce experimental iterations while capturing critical interactions .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR Spectroscopy: Assign proton environments (e.g., methylsulfonyl vs. methylsulfanyl groups).
  • X-ray Crystallography: Resolve bond lengths and angles to confirm stereochemistry (e.g., pyrazole ring conformation) .
  • Mass Spectrometry: Validate molecular weight (322.17 g/mol) and fragmentation patterns .

Q. Example Table: Characterization Data

TechniqueKey ParametersOutcome
1^1H NMR400 MHz, DMSO-d6δ 2.25 (s, 3H, CH3_3-S)
X-ray DiffractionSpace group P212_1/cBond length C-N: 1.34 Å

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Risk Assessment: Review Safety Data Sheets (SDS) for sulfonamide and acetamide toxicity.
  • Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and sealed reactors to avoid inhalation.
  • Waste Disposal: Neutralize reactive groups (e.g., methylsulfanyl) before disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and reaction mechanisms?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to map transition states and intermediates in sulfonamide formation .
  • Reaction Path Sampling: Identify competing pathways (e.g., nucleophilic substitution vs. radical mechanisms).
  • Feedback Loops: Validate computational predictions with kinetic experiments (e.g., time-resolved spectroscopy) .

Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate activation energies for proposed mechanisms.

Compare with experimental kinetic data.

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50_{50}50​ values)?

Methodological Answer:

  • Source Analysis: Differentiate assay conditions (e.g., cell lines, solvent DMSO% variations).
  • Meta-Regression: Statistically control for confounding variables (e.g., pH, temperature) .
  • Orthogonal Assays: Validate using alternate methods (e.g., SPR vs. fluorescence polarization).

Q. Example Table: Data Discrepancy Resolution

Assay TypeIC50_{50} (nM)Confounding Factor
HEK293 Cells12.5 ± 2.1Serum concentration (10% FBS)
CHO Cells28.3 ± 4.7Serum-free conditions

Q. What methodologies elucidate the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Hepatic Microsomes: Incubate with NADPH to identify phase I metabolites (e.g., sulfoxide formation).
  • LC-HRMS: Resolve metabolites using C18 columns and high-resolution mass detection.
  • CYP Inhibition Assays: Test isoform-specific inhibition (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions.

Q. Example Table: Metabolic Stability Data

ModelHalf-life (min)Major Metabolite
Human Liver Microsomes45.2Sulfoxide derivative
Rat Hepatocytes22.8N-demethylated product

Q. How can reactor design improve scalability for kinetic studies of this compound?

Methodological Answer:

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • In-line Analytics: Integrate UV-Vis or IR probes for real-time monitoring.
  • Scale-down Models: Use microreactors to mimic industrial conditions at lab scale .

Key Notes

  • Data Consistency: Cross-validate computational and experimental results to resolve contradictions .
  • Advanced Training: Courses like CHEM 4206 emphasize hands-on research for mastering these methodologies .

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